tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluoroanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGKQXAEWFTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .
Industrial Production Methods: Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to avoid side reactions and to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the fluorophenyl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Synthesis Applications
tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate is utilized in various synthetic pathways, particularly in the development of pharmaceuticals. Its synthesis often involves the use of palladium-catalyzed reactions, which facilitate the formation of complex organic molecules.
Key Synthetic Pathways:
- Palladium-Catalyzed Reactions : The compound has been employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions typically involve aryl halides and base-mediated conditions in solvents like dioxane .
- Ullmann Coupling : The compound can also be synthesized through Ullmann-like arylation, which allows for the introduction of aryl groups into carbamate structures, enhancing their biological and chemical properties .
The biological implications of this compound are noteworthy, particularly regarding its potential as a therapeutic agent.
Therapeutic Applications:
- Prostacyclin Receptor Agonists : Research indicates that derivatives of this compound can act as potent non-prostanoid IP receptor agonists. These compounds have shown promise in treating pulmonary hypertension by inhibiting right ventricular hypertrophy in animal models .
- Neuroprotective Effects : Some studies have explored its derivatives for neuroprotective properties against amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment. For example, compounds exhibiting similar structures have demonstrated moderate protective effects on astrocytes in vitro .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physicochemical Properties
The electronic nature and spatial arrangement of substituents on the phenyl ring significantly impact the compound’s reactivity and applications:
- 3-Fluorophenyl vs. 4-Fluorophenyl Analogues: describes tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate, where the fluorine is at the para position.
- Electron-Withdrawing Groups (EWGs): Nitro Group (): The nitro-substituted analogue, tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate, exhibits stronger electron withdrawal, which could enhance stability but reduce solubility in polar solvents .
- Bromo and Amino Substituents: Bromine in tert-butyl (2-bromo-3-fluorobenzyl)carbamate () introduces steric bulk and reactivity for cross-coupling reactions, whereas amino groups (e.g., in ’s tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) enhance nucleophilicity and participation in conjugation reactions .
Table 1: Substituent Effects on Key Properties
Stability and Reactivity
- Boc Deprotection :
Electron-withdrawing substituents (e.g., sulfonyl in ) may accelerate acid-catalyzed deprotection due to increased carbamate electrophilicity . - Steric Effects : Bulky substituents, as seen in ’s trifluoromethyl-containing analogue, could hinder enzymatic degradation, improving metabolic stability .
Biological Activity
tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate is a carbamate compound that has garnered attention in biological and medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a 3-fluorophenyl group, and a carbamoyl methyl moiety. Its chemical formula is with a CAS number of 1390422-92-0. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes, particularly acetylcholinesterases (AChE). The carbamate group can form covalent bonds with the active site residues of these enzymes, leading to inhibition of enzymatic activity. This mechanism is reversible, allowing for detailed studies on enzyme kinetics and inhibition mechanisms .
Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of AChE, which is critical for neurotransmission in both insects and mammals. A study focused on novel phenyl carbamates found that compounds similar to this compound exhibited significant inhibitory effects on mosquito AChE, suggesting potential applications in pest control .
Antiparasitic Activity
In vitro studies have evaluated the efficacy of various carbamate derivatives against trypanosomatid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting these pathogens .
Case Studies and Research Findings
Applications in Drug Discovery
Due to its ability to interact with biological targets, this compound is being explored as a lead compound in drug discovery. Its role as a model substrate for studying enzyme-catalyzed reactions allows researchers to gain insights into the mechanisms underlying drug action and resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with tert-butyl carbamate and 3-fluorophenyl isocyanate. Use a nucleophilic acyl substitution reaction in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to minimize hydrolysis .
- Step 2 : Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of carbamate to isocyanate) to avoid side products like urea derivatives .
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography. Typical yields range from 65–80% .
Q. How is the compound characterized for structural confirmation, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid state (e.g., tert-butyl carbamate derivatives show intramolecular N–H···O interactions) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3-fluorophenyl protons at δ 6.8–7.2 ppm; tert-butyl group at δ 1.4 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 297.3) .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Avoid exposure to moisture, strong acids/bases, and UV light, which can degrade the compound into tert-butanol and urea byproducts .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insight :
- The 3-fluorophenyl group acts as a meta-directing, electron-withdrawing moiety, reducing electrophilic substitution reactivity but enhancing stability toward oxidation .
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., competition experiments in SNAr reactions) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Data Reconciliation :
- Issue : Discrepancies in solubility (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water ).
- Resolution : Use standardized protocols (e.g., shake-flask method at 25°C) and verify purity via DSC (melting point ~120–122°C) .
- Advanced Technique : Employ Hansen solubility parameters to predict solvent compatibility .
Q. How can computational modeling predict the compound’s behavior in enzymatic or receptor-binding assays?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with targets like serine hydrolases (carbamate group acts as a covalent inhibitor) .
- MD Simulations : Simulate stability of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .
Q. What are the decomposition pathways under thermal stress, and how do they impact pharmacological applications?
- Thermogravimetric Analysis (TGA) :
- The compound decomposes at ~180°C, releasing CO2 and forming a stable urea derivative .
- Implications : Avoid high-temperature processing in drug formulation; use lyophilization for heat-sensitive applications .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Scale-Up Strategies :
- Replace batch reactors with flow chemistry to improve heat/mass transfer .
- Use catalytic reagents (e.g., Mukaiyama’s reagent) to reduce side reactions .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
